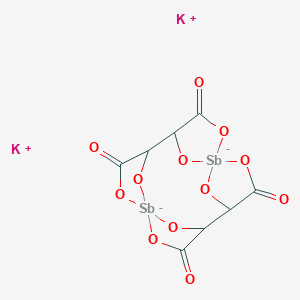

Brechweinstein

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

Tartar emetic, also known as Antimony potassium tartrate, primarily targets the stomach and the heart . It has been used in the treatment of diseases like schistosomiasis and leishmaniasis .

Mode of Action

Tartar emetic acts on the stomach to induce emesis (vomiting) after its oral administration . Intravenous injection of tartar emetic induces afferent emetic impulses which pass from the heart to the vomiting center mainly by way of the vagus, to a much less extent by way of the sympathetic nerve and the stellate ganglia .

Biochemical Pathways

It is known that the compound induces afferent emetic impulses which pass from the heart to the vomiting center . These impulses are transmitted mainly via the vagus nerve, and to a lesser extent, via the sympathetic nerve and the stellate ganglia .

Pharmacokinetics

It has been shown that only traces of the compound are present in the vomitus following its intravenous injection . This suggests that the compound may be rapidly metabolized or excreted. The compound’s solubility in water is 8.3 g/100 mL at 0 °C and 35.9 g/100 mL at 100 °C , indicating that its bioavailability may be influenced by temperature and other environmental factors.

Result of Action

The primary result of tartar emetic’s action is the induction of vomiting . This is due to the compound’s interaction with the stomach and the heart, leading to the transmission of afferent emetic impulses to the vomiting center . The compound can also cause lethal cardiac toxicity .

Action Environment

The action of tartar emetic can be influenced by various environmental factors. For example, its solubility in water varies with temperature , which could affect its bioavailability and hence its efficacy. Furthermore, the compound’s emetic action can be influenced by the physiological state of the individual, such as their hydration status and stomach contents.

Wissenschaftliche Forschungsanwendungen

Antimon-Kalium-Tartrat wurde in verschiedenen Anwendungen der wissenschaftlichen Forschung verwendet:

Chemie: Als Vorläufer für die Herstellung von Antimonoxiden und anderen Verbindungen.

Biologie und Medizin: Historisch zur Behandlung von parasitären Krankheiten wie Schistosomiasis und Leishmaniose verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von Antimon-Kalium-Tartrat beinhaltet seine Wechselwirkung mit biologischen Molekülen. Es induziert Erbrechen, indem es das Brechzentrum im Gehirn über afferente Impulse vom Herzen über den Vagusnerv stimuliert . Bei der Behandlung von parasitären Krankheiten wird angenommen, dass es den Stoffwechsel der Parasiten stört, was zu ihrem Tod führt .

Ähnliche Verbindungen:

Natrium-Stiboglukonat: Eine weitere Antimonverbindung, die zur Behandlung der Leishmaniose eingesetzt wird.

Meglumin-Antimoniat: Für ähnliche medizinische Anwendungen wie Antimon-Kalium-Tartrat verwendet.

Einzigartigkeit: Antimon-Kalium-Tartrat ist aufgrund seiner historischen Bedeutung als starkes Brechmittel und seiner Verwendung bei der Behandlung von parasitären Krankheiten einzigartig. Seine Fähigkeit, durch thermische Zersetzung verschiedene Antimonoxide zu bilden, unterscheidet es ebenfalls von anderen ähnlichen Verbindungen .

Biochemische Analyse

Biochemical Properties

Tartar emetic has been known to interact with various enzymes and proteins in the body. It was used in the treatment of leishmaniasis, a disease caused by parasites of the Leishmania type . The compound’s use in treating other tropical diseases has also been researched

Cellular Effects

Tartar emetic has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

In animal models, the effects of Tartar emetic vary with different dosages

Vorbereitungsmethoden

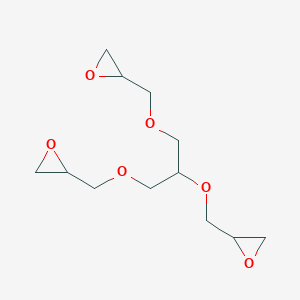

Synthetic Routes and Reaction Conditions: Antimony potassium tartrate can be synthesized by heating a mixture of potassium bitartrate and antimony trioxide in water to reflux for 15 to 30 minutes. This process results in a colorless solution from which the compound can be crystallized .

Industrial Production Methods: In industrial settings, antimony potassium tartrate is prepared by dissolving antimony trioxide in tartaric acid. The reaction is typically carried out in a microwave reactor at 90°C for 2 hours, followed by cooling and crystallization to obtain the pure compound .

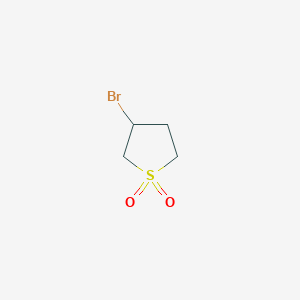

Analyse Chemischer Reaktionen

Arten von Reaktionen: Antimon-Kalium-Tartrat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation und Reduktion: Es kann thermisch zersetzt werden, um Antimon(III)-oxid (Sb₂O₃) und andere Kalium-Antimon-Oxide zu produzieren.

Substitution: Es reagiert mit Gerbsäure, Alkalien, Bleisalzen und anderen Schwermetallsalzen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Starke Oxidationsmittel können mit Antimon-Kalium-Tartrat reagieren.

Säuren und Basen: Es reagiert mit Säuren und Basen, was zur Bildung verschiedener Antimonverbindungen führt.

Hauptprodukte:

Antimon(III)-oxid (Sb₂O₃): Durch thermische Zersetzung erhalten.

Kalium-Antimon-Oxide: Unter bestimmten Bedingungen während der Zersetzung gebildet.

Vergleich Mit ähnlichen Verbindungen

Sodium Stibogluconate: Another antimony-based compound used in the treatment of leishmaniasis.

Meglumine Antimoniate: Used for similar medical applications as antimony potassium tartrate.

Uniqueness: Antimony potassium tartrate is unique due to its historical significance as a powerful emetic and its use in treating parasitic diseases. Its ability to form various antimony oxides through thermal decomposition also sets it apart from other similar compounds .

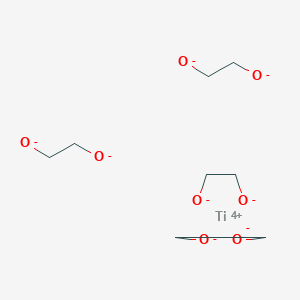

Eigenschaften

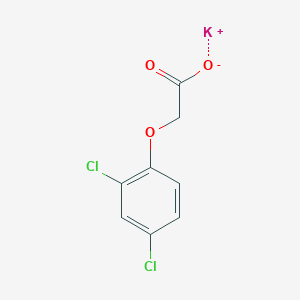

CAS-Nummer |

11071-15-1 |

|---|---|

Molekularformel |

C8H4K2O12Sb2 |

Molekulargewicht |

613.83 g/mol |

IUPAC-Name |

dipotassium;antimony(3+);(2R,3R)-2,3-dioxidobutanedioate |

InChI |

InChI=1S/2C4H4O6.2K.2Sb/c2*5-1(3(7)8)2(6)4(9)10;;;;/h2*1-2H,(H,7,8)(H,9,10);;;;/q2*-2;2*+1;2*+3/p-4/t2*1-,2-;;;;/m11..../s1 |

InChI-Schlüssel |

GUJUCWZGYWASLH-SOMOIXMJSA-J |

SMILES |

C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[K+].[Sb+3].[Sb+3] |

Isomerische SMILES |

[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])[O-].[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[K+].[Sb+3].[Sb+3] |

Kanonische SMILES |

C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[K+].[Sb+3].[Sb+3] |

Color/Form |

Colorless liquid |

Dichte |

2.6 at 68 °F (USCG, 1999) - Denser than water; will sink 2.6 g/cu cm |

melting_point |

630 to 635 °F (NTP, 1992) |

Physikalische Beschreibung |

Antimony potassium tartrate solid is a colorless crystalline solid or a white powder. It is soluble in water. It is used in textile and leather processing and as an insecticide. Transparent odorless solid; Efflorescing on exposure to air; Or white solid; [Hawley] Crystalline solid; [MSDSonline] |

Löslichkeit |

10 to 50 mg/mL at 70 °F (NTP, 1992) Solubility: 8.3 g/100 cc cold water, 33.3 g/100 cc hot water, 6.7 g/100 cc glycerol; insoluble in alcohol /Hemihydrate/ In water, 83,000 mg/L at 20 °C 1 g dissolves in 12 mL water, 3 mL boiling water 1 gram dissolves in 15 mL glycerol Slightly soluble in water Insoluble in alcohol |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene](/img/structure/B81264.png)

![(5R,8R,9S,10S,13S,14S,17S)-10,13,17-Trimethyl-1,2,3,4,5,6,7,8,9,11,12,14-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B81274.png)